

Application Notes and Protocols: Zinc Thiocyanate in Thin-Film Solar Cells

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of **zinc thiocyanate** and related thiocyanate compounds in the fabrication of thin-film solar cells. The focus is on two primary types of solar cells where these compounds have shown significant promise: Perovskite Solar Cells (PSCs) and Kesterite (CZTS/CZTSSe) Solar Cells.

Application of Thiocyanate in Perovskite Solar Cells

The pseudohalide anion, thiocyanate (SCN⁻), has emerged as a critical additive in perovskite precursor solutions to enhance the performance and stability of PSCs. While **zinc thiocyanate** itself is less commonly used directly, various other thiocyanate salts like ammonium thiocyanate (NH₄SCN), formamidinium thiocyanate (FASCN), and lead thiocyanate (Pb(SCN)₂) are employed to great effect.

Role of Thiocyanate Additives

The incorporation of a small amount of a thiocyanate-containing compound into the perovskite precursor solution can lead to several beneficial effects:

• Improved Film Morphology: Thiocyanate additives can promote the formation of larger, more uniform perovskite grains and reduce the density of grain boundaries.[1][2] This is often achieved by retarding the rapid crystallization of the perovskite film.[3]



- Defect Passivation: The SCN⁻ anion can effectively passivate defects within the perovskite crystal lattice, such as halide vacancies and undercoordinated lead ions (Pb²⁺). This passivation suppresses non-radiative recombination, a major source of efficiency loss.[1][2]
 [4]
- Enhanced Crystallinity and Phase Stability: The addition of compounds like NH₄SCN has been shown to promote the formation of the desired black photoactive α-phase of formamidinium lead iodide (FAPbI₃) while suppressing the formation of the non-photoactive yellow δ-phase.[5][6]
- Improved Device Performance and Stability: These morphological and electronic
 improvements lead to significant gains in key photovoltaic parameters, including open-circuit
 voltage (VOC), fill factor (FF), and overall power conversion efficiency (PCE).[1][7]
 Furthermore, the passivated films often exhibit enhanced stability against moisture and
 thermal stress.[4][5]

Data Presentation: Performance of Thiocyanate-Treated Perovskite Solar Cells

The following table summarizes the performance of various perovskite solar cells incorporating different thiocyanate-based additives.



Perovskit e Type	Thiocyan ate Additive	VOC (V)	JSC (mA/cm²)	FF (%)	PCE (%)	Referenc e
MASnI₃	20 mol% Pb(SCN) ₂	0.54	-	66	6.03	[3][8]
FAPbl₃	30 mol% NH4SCN	-	-	-	11.44	[5]
Cs/FA/MA Perovskite	DMIMPF ₆ & [DMIM]+	1.192	-	-	24.33	[7]
Not Specified	EMIMSCN	-	-	-	22.55	[4][9]
Perovskite/ Silicon Tandem	CuSCN	-	-	-	31.46	[10]

Note: "MA" is Methylammonium, "FA" is Formamidinium, "DMIMPF₆" is 1,3-dimethylimidazolium hexafluorophosphate, and "EMIMSCN" is 1-Ethyl-3-methylimidazolium thiocyanate. Some data points were not available in the cited abstracts.

Experimental Protocol: Fabrication of a Planar Perovskite Solar Cell using a Thiocyanate Additive

This protocol describes a general one-step solution process for fabricating a planar perovskite solar cell incorporating an ammonium thiocyanate (NH₄SCN) additive.

- 1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas and then treat with UV-Ozone for 15 minutes to improve the wettability of the surface.
- 2. Deposition of Hole Transport Layer (HTL): a. Prepare a solution of a common HTL material, such as PEDOT:PSS or Copper(I) Thiocyanate (CuSCN). For a thermally deposited CuSCN

Methodological & Application



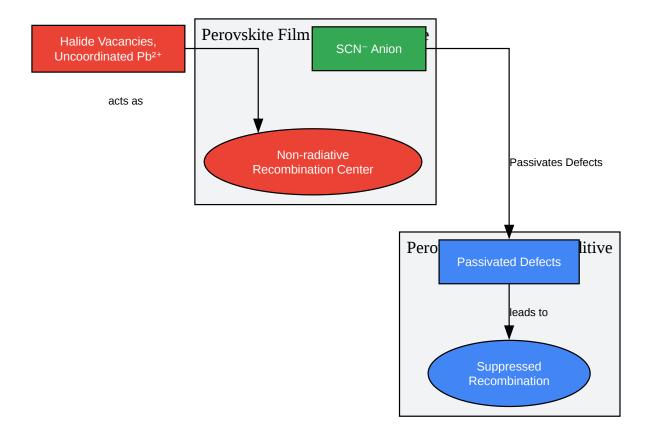


layer, this step would be performed in a vacuum evaporator.[11] b. Spin-coat the HTL solution onto the cleaned substrate. c. Anneal the HTL-coated substrate on a hotplate at the temperature recommended for the specific material (e.g., 120-150°C for PEDOT:PSS).

- 3. Preparation of Perovskite Precursor Solution with Additive: a. Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a FAPbl₃ perovskite, this typically involves dissolving formamidinium iodide (FAI) and lead iodide (Pbl₂) in a solvent mixture like DMF and DMSO.[5] b. Prepare a stock solution of the thiocyanate additive (e.g., NH₄SCN) in the same solvent. c. Add the desired molar percentage of the NH₄SCN solution to the main perovskite precursor solution. For example, for a 30 mol% addition, the molar ratio of NH₄SCN to Pbl₂ would be 0.3.[5] d. Stir the final solution at room temperature for at least 1 hour before use.
- 4. Perovskite Film Deposition: a. Transfer the HTL-coated substrates into the glovebox. b. Spin-coat the perovskite-additive solution onto the HTL. A typical two-stage spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second stage of spinning, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate to induce rapid crystallization. d. Immediately transfer the substrate to a hotplate and anneal at a temperature between 100°C and 150°C for 10-30 minutes to form the final perovskite film.
- 5. Deposition of Electron Transport Layer (ETL) and Electrode: a. Deposit an ETL layer, such as C_{60} or PCBM, onto the perovskite film, typically via thermal evaporation or spin-coating. b. Deposit a buffer layer, such as Bathocuproine (BCP), via thermal evaporation. c. Finally, thermally evaporate the top metal electrode (e.g., Silver or Aluminum) through a shadow mask to define the active area of the solar cell.
- 6. Device Characterization: a. Characterize the current density-voltage (J-V) performance of the completed solar cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

Visualizations

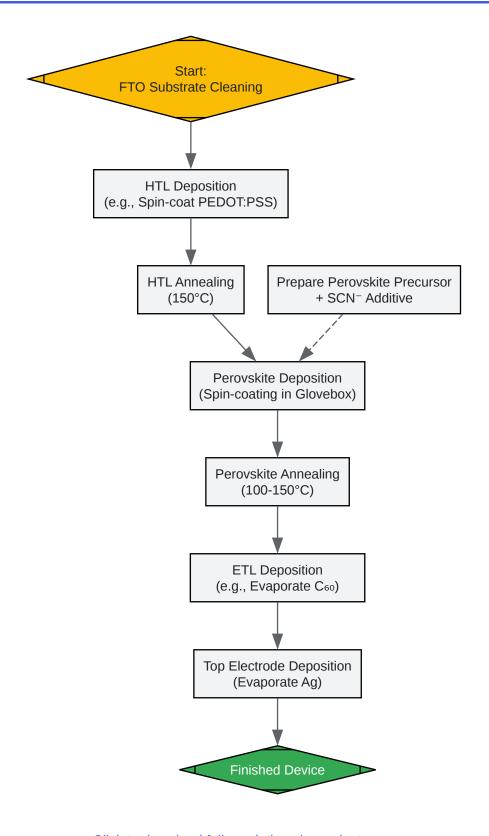




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Caption: Mechanism of defect passivation by thiocyanate additives in perovskite films.





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Caption: Experimental workflow for fabricating a thiocyanate-treated perovskite solar cell.





Application of Zinc Compounds in Kesterite (CZTS/CZTSSe) Solar Cells

Copper Zinc Tin Sulfide (CZTS) and its selenium-alloyed counterpart (CZTSSe) are promising thin-film absorber materials due to their composition of earth-abundant and non-toxic elements. [12] Zinc compounds, including **zinc thiocyanate**, can serve as a source of zinc in the precursor solution for synthesizing these kesterite materials.

Role of Zinc Precursors

In the synthesis of CZTS or CZTSSe thin films, a zinc-containing precursor is essential. While various zinc salts like zinc chloride or zinc sulfate are commonly used, **zinc thiocyanate** offers the potential to simultaneously provide both zinc and sulfur.[13][14] The fabrication process often involves creating a precursor solution or nano-ink which is then deposited and subjected to a high-temperature annealing or sulfurization/selenization process to form the final kesterite crystal structure.[15][16] The precise ratio of copper, zinc, and tin is critical, with a slightly Cupoor and Zn-rich composition often yielding the best device performance by suppressing the formation of detrimental secondary phases.[17]

Data Presentation: Performance of CZTS/CZTSSe Solar Cells

The following table presents performance data for CZTS/CZTSSe solar cells fabricated via different methods.



Absorber	Fabricati on Method	VOC (mV)	JSC (mA/cm²)	FF (%)	PCE (%)	Referenc e
CZTSSe	CZTO Precursor + Selenizatio n	623	16.02	41.2	4.11	[15]
CZTSSe	Nano-ink + Selenizatio n	-	-	-	1.40	[16]
CZTS	Photo- sintering of Nano-ink	-	-	-	1.01	[18]
p-CZTS/n- Si	Spin- coating	520	3.28	66	1.13	[19]

Experimental Protocol: Fabrication of a CZTSSe Solar Cell via a Sol-Gel Method

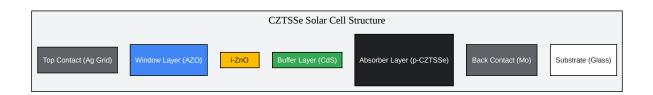
This protocol outlines a representative procedure for fabricating a CZTSSe thin-film solar cell.

- 1. Substrate and Back Contact: a. Start with a Soda-Lime Glass (SLG) substrate. b. Deposit a Molybdenum (Mo) back contact layer (~500-1000 nm) onto the SLG substrate using DC magnetron sputtering.
- 2. Preparation of CZTS Precursor Solution: a. A typical sol-gel precursor solution can be prepared by dissolving stoichiometric amounts of precursor salts in a suitable solvent. For example, dissolve copper(II) chloride, zinc(II) chloride, tin(IV) chloride, and thiourea in a solvent like dimethyl sulfoxide (DMSO).[13] b. If using **zinc thiocyanate**, it would replace both the zinc chloride and a portion of the thiourea. c. Stir the solution vigorously at room temperature until all precursors are fully dissolved to form a stable, homogeneous ink.



- 3. Deposition of CZTS Precursor Film: a. Deposit the precursor solution onto the Mo-coated substrate. Spin-coating is a common laboratory technique.[14] b. A typical process would be to spin-coat at 3000 rpm for 30 seconds. c. After coating, pre-heat the film on a hotplate at a moderate temperature (e.g., 250-300°C) in air or an inert atmosphere to evaporate the solvent and decompose the precursors. d. Repeat the coating and pre-heating steps as necessary to achieve the desired film thickness (typically 1-2 μ m).
- 4. Selenization/Sulfurization (Annealing): a. Place the precursor film in a tube furnace or rapid thermal processing (RTP) system. b. The annealing process is performed in a reactive atmosphere containing sulfur and/or selenium vapor. This is often achieved by placing elemental sulfur and/or selenium powder in the furnace upstream of the substrate. c. Ramp the temperature to 500-580°C and hold for 15-30 minutes to allow the CZTS precursor to react and crystallize into the CZTSSe kesterite phase.[15][20] d. Let the furnace cool down naturally to room temperature.
- 5. Device Completion: a. Deposit an n-type buffer layer, typically Cadmium Sulfide (CdS) (~60 nm), onto the CZTSSe absorber layer via chemical bath deposition (CBD).[16] b. Sequentially sputter a thin layer of intrinsic Zinc Oxide (i-ZnO) (~75 nm) and a thicker layer of a transparent conducting oxide (TCO) like Aluminum-doped Zinc Oxide (AZO) (~500 nm) to form the window layer.[16] c. Finally, evaporate a metal grid top contact (e.g., Ni/Al or Ag) onto the AZO layer through a mask to complete the device structure.

Visualizations



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Caption: Layered structure of a typical CZTSSe thin-film solar cell.



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